Ethyl 2-(4-methylpent-2-enoyl)-1,3-thiazole-4-carboxylate
Description
Ethyl 2-(4-methylpent-2-enoyl)-1,3-thiazole-4-carboxylate is a thiazole-based compound featuring a 4-methylpent-2-enoyl substituent at the 2-position and an ethyl carboxylate group at the 4-position. The thiazole core is a five-membered heterocyclic ring containing sulfur and nitrogen, which is widely exploited in medicinal chemistry and materials science due to its electronic properties and stability.
Properties
IUPAC Name |
ethyl 2-(4-methylpent-2-enoyl)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-4-16-12(15)9-7-17-11(13-9)10(14)6-5-8(2)3/h5-8H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMCSYZGDZAHMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C(=O)C=CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-methylpent-2-enoyl)-1,3-thiazole-4-carboxylate typically involves the reaction of 4-methylpent-2-enoyl chloride with ethyl thiazole-4-carboxylate under controlled conditions. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent oxidation, and a suitable solvent such as dichloromethane or tetrahydrofuran is used.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(4-methylpent-2-enoyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form derivatives such as thiazole-4-carboxylic acid.
Reduction: Reduction reactions can lead to the formation of reduced thiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation: Thiazole-4-carboxylic acid
Reduction: Reduced thiazole derivatives
Substitution: Substituted thiazole derivatives
Scientific Research Applications
Ethyl 2-(4-methylpent-2-enoyl)-1,3-thiazole-4-carboxylate has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic uses, such as in the development of new drugs.
Industry: Employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 2-(4-methylpent-2-enoyl)-1,3-thiazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The thiazole ring can bind to enzymes or receptors, leading to biological responses. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
Ethyl 2-methyl-1,3-thiazole-4-carboxylate (CAS 6436-59-5)
- Structure : Substituted with a methyl group at the 2-position.
- Molecular Weight : 171.21 g/mol .
- Key Differences: Lacks the α,β-unsaturated enoyl group, resulting in reduced conjugation and electrophilic reactivity. Simpler structure may enhance synthetic accessibility (97% purity reported ).
Ethyl 2-acetyl-1,3-thiazole-4-carboxylate
- Structure : Features an acetyl group at the 2-position.
- Synthesis: Prepared via oxidation of thiazolidine intermediates using MnO₂ .
Ethyl 2-(2-methoxyphenyl)-4-methylthiazole-5-carboxylate (CAS 82875-48-7)
Physical Properties and Stability
Biological Activity
Ethyl 2-(4-methylpent-2-enoyl)-1,3-thiazole-4-carboxylate is an organic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its synthesis, biological mechanisms, and applications in research and medicine.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₅NO₃S
- Molecular Weight : 253.32 g/mol
- CAS Number : 944559-46-0
The compound features a thiazole ring, which is known for its role in various biological activities. The presence of the 4-methylpent-2-enoyl group contributes to its unique chemical properties, differentiating it from other thiazole derivatives.
Synthesis
The synthesis of this compound typically involves the reaction between 4-methylpent-2-enal and ethyl thiazole-4-carboxylate. This reaction is generally conducted under controlled conditions using organic solvents like ethanol or acetone at room temperature or slightly elevated temperatures.
The biological activity of this compound primarily stems from its interaction with various enzymes and proteins. The thiazole ring can inhibit enzyme activity through competitive binding, potentially affecting metabolic pathways and cellular processes. Additionally, the compound may participate in redox reactions, influencing oxidative stress within cells.
Enzyme Inhibition Studies
Research indicates that this compound exhibits significant enzyme inhibition properties. For instance, studies have shown that it can inhibit acetylcholinesterase (AChE), an enzyme critical in the breakdown of acetylcholine in the synaptic cleft. Such inhibition is particularly relevant for therapeutic strategies against neurodegenerative diseases like Alzheimer's .
Research Applications
This compound has a variety of applications across different fields:
1. Medicinal Chemistry
- Potential as a pharmacophore in drug development.
- Investigated for antimicrobial and anticancer activities.
- Used as a lead compound for designing new AChE inhibitors .
2. Biochemical Research
- Serves as a probe in biochemical assays to study enzyme interactions.
- Utilized to explore protein-ligand interactions in metabolic pathways.
3. Industrial Applications
- Employed in the fragrance industry due to its aromatic properties.
- Functions as an intermediate in synthesizing more complex organic molecules.
Case Studies and Findings
Several studies have highlighted the biological efficacy of compounds similar to this compound:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
